
ルテオレチキュリン
概要
説明
Luteoreticulin is a flavonoid compound found in various plant sources. It has garnered significant interest in scientific research due to its potential bioactive properties and diverse physiological effects. The compound is known for its antioxidant and anti-inflammatory activities, making it a subject of study in various fields, including chemistry, biology, and medicine .
科学的研究の応用
ルテオレチクリンは、幅広い科学研究分野で応用されています。
化学: フラボノイド化学と反応機構を研究するためのモデル化合物として使用されています。
生物学: ルテオレチクリンの抗酸化作用と抗炎症作用は、特に細胞保護機構の理解において、生物学的研究の対象となっています。
医学: この化合物の潜在的な治療効果は、炎症性疾患や酸化ストレス関連疾患を含む様々な疾患の治療に研究されています。
作用機序
ルテオレチクリンは、いくつかの機構を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Luteoreticulin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a part of the complex polyketide biosynthesis pathway . The biochemical properties of Luteoreticulin are largely due to its nitro-containing structure .
Cellular Effects
It is known that Luteoreticulin has mosquitocidal and nematocidal activities , suggesting that it may influence cell function in these organisms.
Molecular Mechanism
The molecular mechanism of Luteoreticulin involves its role in the polyketide biosynthesis pathway . A ketoreductase domain in the polyketide synthase (PKS) assembly line represents a switch between diverging biosynthetic pathways leading either to the antifungal aureothin or to the nematicidal Luteoreticulin .
Metabolic Pathways
Luteoreticulin is involved in the complex polyketide biosynthesis pathway It interacts with various enzymes in this pathway
準備方法
合成経路と反応条件: ルテオレチクリンの構造と立体化学は、酸から合成された9-アリール-2,6,8-トリメチル-3,5-ジオキソナ-6,8-ジエン酸の環化により確認されました 。合成経路は次のステップで構成されます。
酸の生成: 最初のステップは、酸の前駆体の調製です。
環化: 誘導された酸は環化してルテオレチクリンを形成します。
工業的生産方法: ルテオレチクリンは、様々なストレプトマイセス属によってポリケチド合成酵素経路を通じて生産されます。 モジュール型ポリケチド合成酵素の合理的設計を用いて、合成酵素をルテオレチクリンを産生するように再プログラムしました .
化学反応の分析
反応の種類: ルテオレチクリンは、次のような様々な化学反応を起こします。
酸化: この化合物は酸化反応を起こし、様々な酸化生成物を形成します。
還元: 還元反応により、ルテオレチクリンをその還元形に変換することができます。
置換: ルテオレチクリンの官能基が他の基に置換される置換反応が起こり得ます。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的に使用される還元剤です。
置換試薬: ハロゲンやその他の求電子剤は、置換反応で使用されます。
生成される主な生成物: これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりキノンが生成される一方、還元によりヒドロキノンが生成される可能性があります。
類似化合物との比較
ルテオレチクリンは、アウレオシン、ネオアウレオシン、およびそれらの光異性体であるSNF4435CとSNF4435Dなどの他のニトロフェニルピラノンと密接に関連しています 。これらの化合物は、類似の構造的特徴と生物活性を持っていますが、特定の活性と用途が異なります。
類似化合物:
アウレオシン: 抗腫瘍作用と免疫抑制作用で知られています。
ネオアウレオシン: アウレオシンと同様の生物活性を示します。
SNF4435CおよびSNF4435D: 異なる生物活性を有する珍しい光異性体.
ルテオレチクリンの独自性は、その抗酸化作用と抗炎症作用の特定の組み合わせにあり、様々な科学的および産業的用途において貴重な化合物となっています。
特性
IUPAC Name |
4-methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12(10-15-5-7-16(8-6-15)20(22)23)9-13(2)17-11-18(24-4)14(3)19(21)25-17/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCHGEJHIFBBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(OC1=O)C(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50945038 | |
| Record name | 4-Methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22388-89-2 | |
| Record name | 4-Methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]-2H-pyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50945038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the correct chemical structure of luteoreticulin?
A1: While initially misidentified as Griseulin, further research revealed the structure of luteoreticulin to be 3-methoxy-2,6,8-trimethyl-9-(p-nitrophenyl)nona-2,4,6,8-tetraen-5-olide. This was confirmed through synthesis and detailed spectroscopic analysis. [, ]
Q2: How is luteoreticulin biosynthesized?
A2: Luteoreticulin biosynthesis involves a modular polyketide synthase (PKS) system. Intriguingly, this system shares evolutionary links with the biosynthetic pathways of aureothin and neoaureothin. Researchers have successfully engineered the aureothin PKS to produce luteoreticulin, highlighting the potential for rational design in polyketide biosynthesis. [, ]
Q3: Are there any unique aspects to the luteoreticulin PKS system?
A3: Yes, the luteoreticulin PKS exhibits fascinating deviations from typical modular behavior. For instance, a single ketoreductase domain dictates the biosynthetic branching point between aureothin and luteoreticulin, demonstrating significant control over the final product structure. [] Additionally, an atypical iterative loading of extender units by an AT domain onto both its cognate and a downstream ACP has been observed, challenging conventional understanding of PKS linearity. []
Q4: What is the geometrical configuration of luteoreticulin?
A4: Luteoreticulin possesses an (E,E) configuration for the double bonds at positions 6 and 8, as confirmed through synthesis and nuclear Overhauser effect (NOE) experiments on key intermediates. []
Q5: Has the synthesis of luteoreticulin been achieved?
A5: Yes, convergent synthetic routes for both luteoreticulin and its didemethylated analog have been successfully developed. These strategies allow for potential structural modifications to the pyran and phenyl rings, facilitating structure-activity relationship studies. [, ]
Q6: What is known about the biological activity of luteoreticulin?
A6: Although initial reports suggested potential insecticidal properties when tested against houseflies, [] further research on luteoreticulin's biological activity and potential applications is limited. Investigating its interactions with biological targets and downstream effects will be crucial to fully understand its mechanism of action and therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


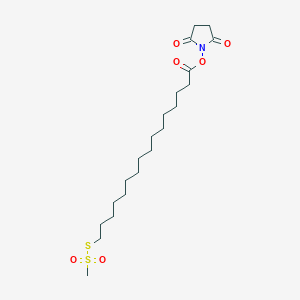
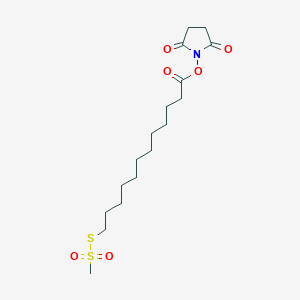
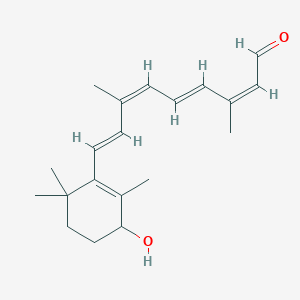

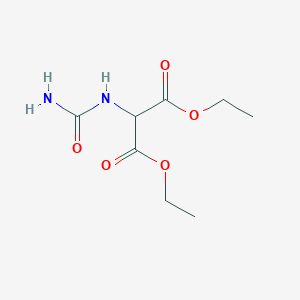
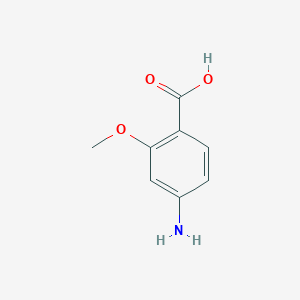

![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)
![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)
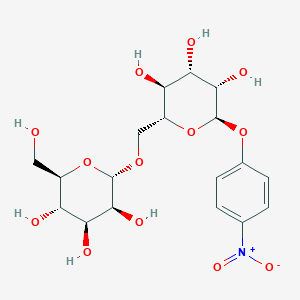
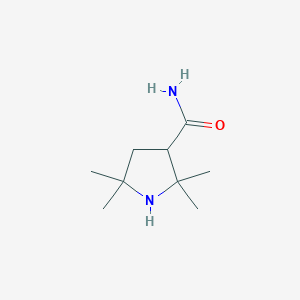
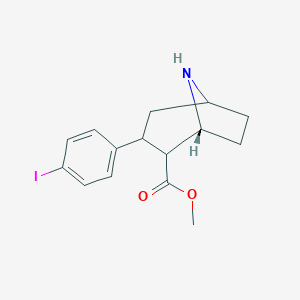
![5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B15989.png)

